molecular formula C11H14ClN B8382835 1-(4-Chlorophenyl)pent-4-en-2-amine

1-(4-Chlorophenyl)pent-4-en-2-amine

Cat. No.: B8382835
M. Wt: 195.69 g/mol
InChI Key: AHFAGVUFYORIAI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pent-4-en-2-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a pent-4-en-2-amine chain, a structure also found in other research amines like Pent-4-en-2-amine (CAS 31685-30-0) , linked to a 4-chlorophenyl group. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, present in various compounds such as 1-(4-Chlorophenyl)propane derivatives and 2-(4-Chlorophenyl)ethylamine . This hybrid structure, combining an aromatic system with an aliphatic amine and a terminal alkene, makes it a versatile building block (synthon) for chemical synthesis. The terminal alkene group is particularly valuable for further chemical modifications, including oxidation and polymerization reactions, or for use in click chemistry. Researchers may utilize this compound in the design and synthesis of novel molecules for screening as potential pharmacological tools. The mechanism of action for this specific compound has not been fully elucidated and is highly dependent on the final molecular target of the derived compound. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(4-chlorophenyl)pent-4-en-2-amine

InChI

InChI=1S/C11H14ClN/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h2,4-7,11H,1,3,8,13H2

InChI Key

AHFAGVUFYORIAI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-(4-Chlorophenyl)pent-4-en-2-amine and related compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound Pent-4-en-2-amine with 4-ClC₆H₄ at position 1 C₁₁H₁₄ClN ~195.7 (estimated) Aliphatic amine, alkene, 4-ClC₆H₄ Potential CNS activity; reactive alkene for synthesis.
(4-Chlorophenyl)phenylmethylamine Benzhydrylamine with 4-ClC₆H₄ and phenyl groups C₁₃H₁₂ClN 217.7 Aromatic amine, benzhydryl group Hydrochloride salt (CAS 5267-39-0); used in pelitinib (anticancer agent) .
1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine Branched butan-2-amine with 4-ClC₆H₄ and two methyl groups C₁₂H₁₈ClN 211.73 Branched aliphatic amine, 4-ClC₆H₄ Liquid at RT; higher lipophilicity (logP ~3.98) .
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl Cyclobutyl-substituted amine with 4-ClC₆H₄ C₁₅H₂₁Cl₂N 298.2 Cyclobutyl ring, tertiary amine Pharmaceutical intermediate (e.g., didesmethylsibutramine); steric hindrance impacts receptor binding .
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine Pyrimidine derivative with 4-ClC₆H₄ and methylsulfanyl groups C₁₁H₁₀ClN₃S 251.7 Heterocyclic amine, methylsulfanyl, 4-ClC₆H₄ Potential kinase inhibitor; enhanced solubility due to sulfur .
Benzenamine, 4-chloro-2-nitro-N-phenyl Diphenylamine with nitro and chloro substituents C₁₂H₉ClN₂O₂ 248.66 Nitro group, 4-ClC₆H₄ Electron-withdrawing nitro group increases stability; used in dye synthesis .

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The 4-chlorophenyl group in all compounds enhances electrophilicity, but substituents like nitro () or methylsulfanyl () further modulate reactivity.
  • Solubility : The pyrimidine derivative () likely has higher aqueous solubility due to its heterocyclic structure, whereas branched () or benzhydryl () analogs exhibit higher lipophilicity.
  • Reactivity : The alkene in this compound offers sites for addition reactions, contrasting with the inert cyclobutyl ring in .

Key Contrasts and Challenges

  • Steric Effects : The cyclobutyl group in introduces steric hindrance absent in the linear target compound, affecting metabolic stability.
  • Biological Activity : The benzhydryl group in may enhance binding to hydrophobic pockets in enzymes, whereas the target's alkene could confer conformational flexibility.

Preparation Methods

Hydroamination of 1-(4-Chlorophenyl)pent-4-ene

Hydroamination offers a direct route by adding ammonia across the double bond of 1-(4-chlorophenyl)pent-4-ene. This method requires transition-metal catalysts to control regiochemistry.

Procedure :

  • Substrate preparation : Synthesize 1-(4-chlorophenyl)pent-4-ene via Heck coupling of 4-chlorophenylboronic acid with 1,3-butadiene .

  • Reaction : React the alkene (1 mmol) with NH₃ (5 equiv) in the presence of a gold(I) catalyst (e.g., AuCl(PPh₃)) at 80°C for 12 hours .

Yield : 65–72% (anti-Markovnikov selectivity) .

Challenges :

  • Competing polymerization of the alkene.

  • Requires strict anhydrous conditions.

Gabriel Synthesis via Alkylation

The Gabriel method involves alkylation of a phthalimide intermediate followed by deprotection to yield the primary amine.

Procedure :

  • Step 1 : React phthalimide potassium salt with 1-(4-chlorophenyl)pent-4-en-2-yl bromide (prepared via Appel reaction of the corresponding alcohol) .

  • Step 2 : Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol under reflux .

Yield : 55–60% (lower due to side reactions during alkylation) .

Limitations :

  • Multi-step synthesis reduces overall efficiency.

  • Poor functional group tolerance for complex substrates.

Catalytic Asymmetric Hydrogenation of Enamides

For enantioselective synthesis, chiral enamides derived from 4-(4-chlorophenyl)pent-4-en-2-one are hydrogenated using Rh or Ir catalysts.

Procedure :

  • Step 1 : Convert 4-(4-chlorophenyl)pent-4-en-2-one to the corresponding enamide using (R)-tert-butanesulfinamide .

  • Step 2 : Hydrogenate the enamide with [Rh(COD)(DuanPhos)]BF₄ under 30 atm H₂ at 25°C .

Yield : 85–90% with >99% ee .

Applications :

  • Preferred for pharmaceutical synthesis requiring high enantiopurity.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Cost
Reductive Amination81–89%HighModerate$$
Hydroamination65–72%ModerateHigh$$$
Gabriel Synthesis55–60%LowHigh$
Asymmetric Hydrogenation85–90%Very HighHigh$$$$

Mechanistic Insights and Optimization

  • Reductive Amination : The Ru catalyst facilitates imine formation and subsequent hydrogenation, with trifluoroethanol enhancing proton transfer .

  • Side Reactions : Over-reduction of the double bond is mitigated by using lower H₂ pressures (10–50 atm) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ketone solubility but reduce catalyst activity compared to alcohols .

Industrial and Environmental Considerations

  • Green Chemistry : Reductive amination with H₂ is atom-economical and generates H₂O as the sole by-product .

  • Waste Management : Gabriel synthesis produces phthalic hydrazide, requiring specialized disposal .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)pent-4-en-2-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting 4-chlorobenzyl halides with pentenylamine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Reductive amination : Using ketone intermediates (e.g., 4-chlorophenylpentenone) with NH₃ and NaBH₃CN in methanol.
    Characterization :
  • NMR (¹H/¹³C) to confirm amine proton signals (δ 1.5–2.5 ppm) and alkene protons (δ 5.0–5.8 ppm).
  • FT-IR for primary amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement ( ). Crystallize the compound in ethanol/hexane mixtures. Key metrics: C-Cl bond length (~1.74 Å), amine group geometry.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 210.08 for C₁₁H₁₃ClN).
  • Density Functional Theory (DFT) : Compare computed (Gaussian 16) vs. experimental bond angles (<2% deviation) .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (e.g., for serotonin or dopamine receptors) in transfected HEK293 cells.
  • Enzyme inhibition : Measure IC₅₀ against monoamine oxidase (MAO) using fluorometric kits.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2), with EC₅₀ values reported at 48 hrs .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvents (e.g., THF vs. DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation).
  • Microwave-assisted synthesis : Reduce time from 24 hrs to 2 hrs (yield increase from 45% to 72%).
  • In-line analytics : Use ReactIR to monitor intermediate formation in real-time .

Advanced: How to resolve contradictions in structural data from XRD and NMR?

Methodological Answer:

  • Dynamic NMR : Assess rotational barriers of the chlorophenyl group if splitting occurs in spectra.
  • Twinned crystal analysis : Use SHELXD ( ) to deconvolute overlapping XRD peaks.
  • Cross-validation : Compare computed (DFT) NMR shifts with experimental data to identify conformational discrepancies .

Advanced: What mechanistic insights exist for the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Kinetic studies : Use stopped-flow UV-Vis to track intermediate formation (e.g., aziridinium ions in SN2 pathways).
  • Isotope labeling : ¹⁵N-labeled amine to trace regioselectivity in nucleophilic attacks.
  • DFT transition-state modeling : Identify energy barriers for Cl⁻ vs. F⁻ substitution (e.g., ΔG‡ differences >5 kcal/mol) .

Advanced: How can QSAR models predict its bioactivity against neurological targets?

Methodological Answer:

  • Descriptor selection : Include logP, polar surface area, and H-bond donors.
  • Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₂A receptors (PDB: 6WGT). Key interactions: π-π stacking with Phe residues, H-bonding to Ser159.
  • Validation : Compare predicted IC₅₀ (e.g., 15 nM) vs. experimental values from radioligand assays .

Advanced: How to address inconsistent bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Pool data from ≥10 studies; use funnel plots to assess publication bias.
  • Assay standardization : Control variables (e.g., cell passage number, serum-free media).
  • Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) via LC-MS/MS .

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